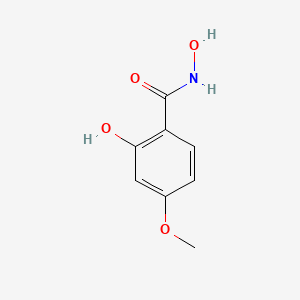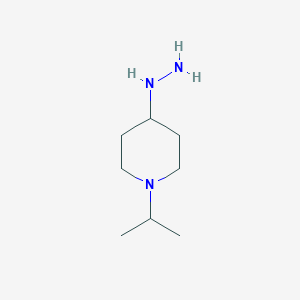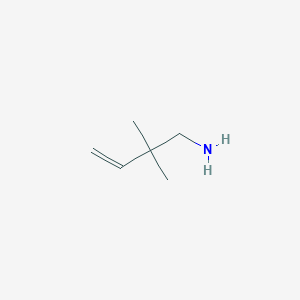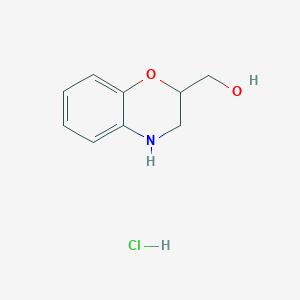
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride
概要
説明
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a benzoxazine ring fused with a dihydro structure, making it a versatile molecule for synthetic and medicinal chemistry.
作用機序
Target of Action
Similar compounds, such as 1,4-benzothiazine derivatives, have been found to exhibit antibacterial properties .
Mode of Action
It’s worth noting that similar compounds, such as 1,4-benzothiazine derivatives, have been synthesized and shown to have antibacterial properties .
Biochemical Pathways
The synthesis of similar compounds, such as 3,4-dihydro-1,4-benzoxazine derivatives, involves lewis acid-catalyzed s n 2-type ring opening of activated aziridines with 2-halophenols followed by cu(i)-catalyzed intramolecular c-n cyclization .
Result of Action
Similar compounds, such as 1,4-benzothiazine derivatives, have shown antibacterial activities against different microorganisms .
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by factors such as temperature and solvent .
生化学分析
Biochemical Properties
3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it interacts with enzymes involved in the synthesis of nucleotides, leading to alterations in the nucleotide pool within cells . Additionally, this compound can bind to specific proteins, modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to affect the glycolytic pathway, leading to changes in the levels of key metabolites such as glucose and pyruvate . Additionally, this compound can influence the tricarboxylic acid (TCA) cycle, altering the production of ATP and other energy-related metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it affects mitochondrial function and energy production . Additionally, the compound can be found in the nucleus, where it influences gene expression and cellular responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then cyclizes to form the benzoxazine ring . This method can be optimized by varying the reaction temperature, solvent, and catalyst to improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming oxo derivatives.
Reduction: Reduction reactions can be used to modify the benzoxazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines, each with distinct chemical and physical properties .
科学的研究の応用
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
類似化合物との比較
Similar Compounds
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds share a similar dihydro structure but contain a sulfur atom, which imparts different chemical properties and biological activities.
3,4-dihydro-2H-1,3-benzoxazines: These compounds have a similar benzoxazine ring but differ in the position of the nitrogen atom, affecting their reactivity and applications.
Uniqueness
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol hydrochloride is unique due to its specific ring structure and the presence of a hydroxyl group, which allows for diverse chemical modifications and applications. Its potential as an anticancer agent and its versatility in synthetic chemistry make it a valuable compound for further research and development .
特性
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-6-7-5-10-8-3-1-2-4-9(8)12-7;/h1-4,7,10-11H,5-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOALZNWHBYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-95-3 | |
| Record name | 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90609-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


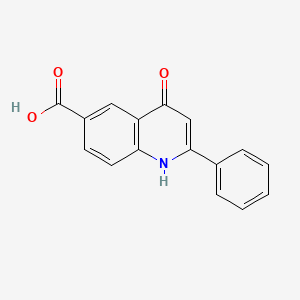
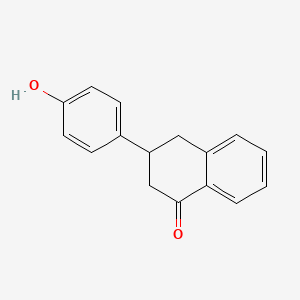

![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058557.png)
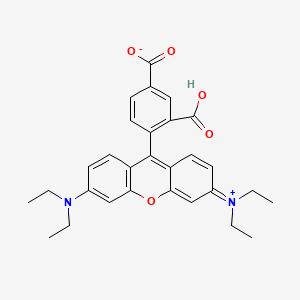
![Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B3058559.png)
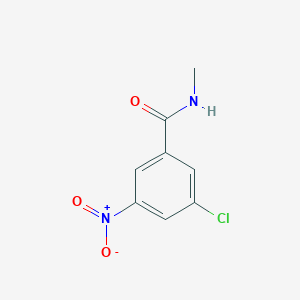
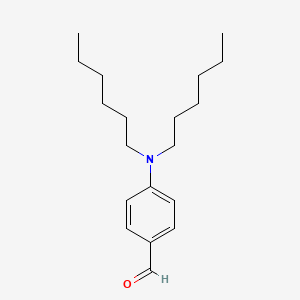


![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)
